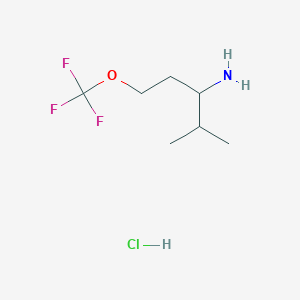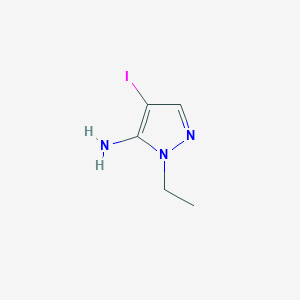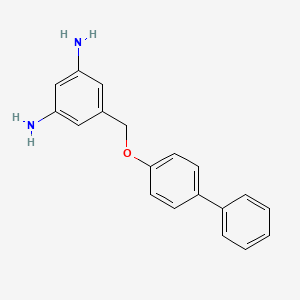
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine is an organic compound that features a biphenyl moiety linked to a benzene ring through an oxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine typically involves the following steps:
Formation of Biphenyl-4-yloxymethyl Intermediate: This step involves the reaction of biphenyl-4-ylmethanol with a suitable halogenating agent to form biphenyl-4-yloxymethyl halide.
Coupling with Benzene-1,3-diamine: The biphenyl-4-yloxymethyl halide is then reacted with benzene-1,3-diamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the diamine group can form hydrogen bonds with amino acid side chains, leading to modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4-yloxymethyl-benzene-1,4-diamine: Similar structure but with different substitution pattern on the benzene ring.
Biphenyl-4-yloxymethyl-benzene-1,2-diamine: Another isomer with different substitution pattern.
Biphenyl-4-yloxymethyl-benzene-1,3-diol: Contains hydroxyl groups instead of amine groups.
Uniqueness
5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C19H18N2O |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5-[(4-phenylphenoxy)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C19H18N2O/c20-17-10-14(11-18(21)12-17)13-22-19-8-6-16(7-9-19)15-4-2-1-3-5-15/h1-12H,13,20-21H2 |
Clé InChI |
IBOXEGPAOALIOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)
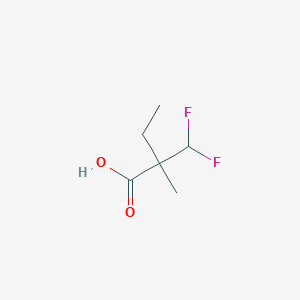
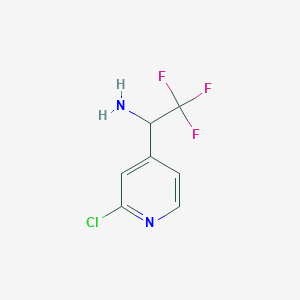
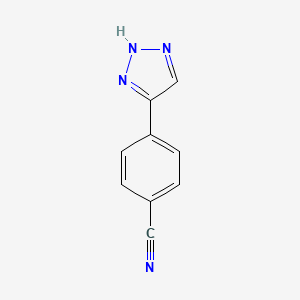
![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)
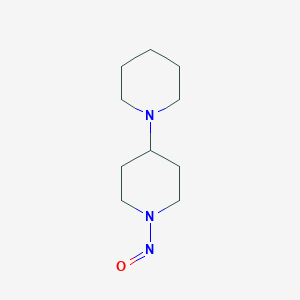

![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)

